REACTION_CXSMILES
|
[Na+].[SH-:2].[SH:3][CH2:4][CH2:5][OH:6].[CH3:7][O-:8].[Na+].Cl[CH2:11][CH2:12][CH2:13]Cl.[CH3:15]O>>[OH:6][CH2:5][CH2:4][S:3][CH2:11][CH2:12][CH2:13][S:2][CH2:15][CH2:7][OH:8] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[SH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SCCO
|
Name
|
sodium methoxide
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SCCO
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
ClCCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The methanol filtrate was evaporated on a flash evaporator and traces of 2-mercaptoethanol
|
Type
|
DISTILLATION
|
Details
|
were distilled off at high vacuum at room temperature
|
Type
|
EXTRACTION
|
Details
|
The yellow, oily residue was extracted with acetone
|
Type
|
FILTRATION
|
Details
|
the solution filtered
|
Type
|
CUSTOM
|
Details
|
the acetone evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
OCCSCCCSCCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |